molecular formula C10H8N2O3 B1236130 (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

(2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Cat. No. B1236130
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,4-dihydroxyphenyl)-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Applications

Research indicates that certain cyanobacterial compounds, including (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide, possess antibacterial, antifungal, and antimycobacterial properties. These compounds are derived from various chemical classes, suggesting the diversity and potential of cyanobacteria as a source for antimicrobial agents. Further studies are encouraged to explore their potential as pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).

Environmental and Health Impact Analysis

A comprehensive study discussed the degradation of certain compounds by advanced oxidation processes (AOPs), highlighting the generation of various by-products. The study stressed the environmental and health impacts of these by-products, calling for enhanced AOPs to mitigate these effects. It's crucial to understand the pathways and implications of such degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Understanding the Role in Food Chemistry

The presence and formation of acrylamide, a compound structurally similar to (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide, in food items, particularly during high-carbohydrate heat treatments, have been well-documented. This compound poses significant health risks, and understanding its formation, presence, and degradation in foods is crucial for ensuring food safety (Keramat, Lebail, Prost, & Jafari, 2011).

properties

Product Name

(2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3-

InChI Key

USOXQZNJFMKTKJ-CLTKARDFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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